1-(3,4-Dichlorophenyl)-4-methylthiosemicarbazide
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Overview
Description
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- is a chemical compound with the molecular formula C8H7Cl2N3S.
Preparation Methods
The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- typically involves the condensation of 3,4-dichlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- can be compared with other similar compounds, such as:
- HYDRAZINECARBOTHIOAMIDE,2-(3,5-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(2,4-DICHLOROPHENYL)-N-METHYL-
- HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-OCTADECYL- These compounds share similar chemical structures but may differ in their chemical properties and applications. The uniqueness of HYDRAZINECARBOTHIOAMIDE,2-(3,4-DICHLOROPHENYL)-N-METHYL- lies in its specific substitution pattern and the resulting chemical behavior .
Properties
CAS No. |
24244-22-2 |
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Molecular Formula |
C8H9Cl2N3S |
Molecular Weight |
250.15 g/mol |
IUPAC Name |
1-(3,4-dichloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H9Cl2N3S/c1-11-8(14)13-12-5-2-3-6(9)7(10)4-5/h2-4,12H,1H3,(H2,11,13,14) |
InChI Key |
UUDSOKZXSXJZIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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